molecular formula C8H7Cl3O B8788598 1-(2,3,4-trichlorophenyl)ethan-1-ol

1-(2,3,4-trichlorophenyl)ethan-1-ol

Cat. No.: B8788598
M. Wt: 225.5 g/mol
InChI Key: YNNJNUFAFGNMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of phenylethanol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4-trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for 1-(2,3,4-trichlorophenyl)ethanol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.

    Reduction: 1-(2,3,4-Trichlorophenyl)ethane.

    Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.

Scientific Research Applications

1-(2,3,4-trichlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological systems.

    Industry: It serves as a precursor for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trichlorophenyl)ethanol: Similar structure but with chlorine atoms at different positions.

    1-(2,3,5-Trichlorophenyl)ethanol: Another isomer with chlorine atoms at different positions.

    1-(2,3,4-Trichlorophenyl)ethanone: The ketone analog of 1-(2,3,4-trichlorophenyl)ethanol.

Uniqueness

1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and interactions with biological molecules. This unique structure makes it valuable for specific research applications and chemical synthesis processes.

Properties

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)ethanol

InChI

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3

InChI Key

YNNJNUFAFGNMQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In methanol (284 ml)is suspended 2',3',4'-trichloroacetophenone (94.7 g), and thereto is added sodium borohydride (7.6 g) at 15° C.-25° C. The mixture is stirred at 25° C. for two hours, and evaporated to remove the methanol. To the residue is added 2N hydrochloric acid (110 ml), and the mixture is extracted with ethyl acetate. The organic layer is washed with water, dried, and evaporated to remove the solvent to give crude 1-(2,3,4-trichlorophenyl)ethanol (95 g).
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
284 mL
Type
solvent
Reaction Step Three

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